1-(4-甲氧基肉桂酰)吡咯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

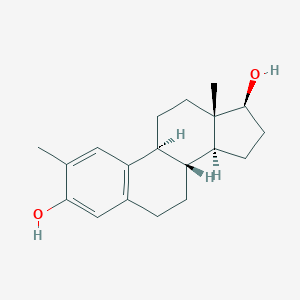

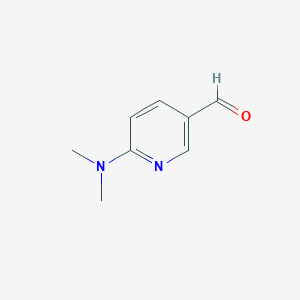

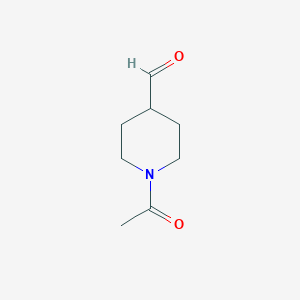

1-(4-Methoxycinnamoyl)pyrrole is an alkaloid isolated from Piper nigrum .

Synthesis Analysis

Pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia . A practical synthesis of non-fused 1,4-dihydropyrrolo [3,2-b]pyrroles in a domino reaction of aldehydes, primary amines, and butane-2,3-dione has been discovered .Molecular Structure Analysis

The lone pair on nitrogen is in the p orbital so it is involved in the 6 pi-electron aromatic system. Hence pyrrole is not very nucleophilic and is only weakly basic at nitrogen .Chemical Reactions Analysis

Pyrrole is one of the most important one-ring heterocycles. The ready availability of suitably substituted and functionalized pyrrole derivatives is essential for the progress of many branches of science, including biology and material science .Physical And Chemical Properties Analysis

The molecular weight of 1-(4-Methoxycinnamoyl)pyrrole is 227.26 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2. The Rotatable Bond Count is 3 .科学研究应用

Anticancer Applications

The pyrrole ring, which is a component of 1-(4-Methoxycinnamoyl)pyrrole, is found in a wide variety of natural products that show diverse biological activities. These pyrrole ring-containing compounds are cytotoxic and active against tumors and cancers .

Antimicrobial Applications

Pyrrole-containing compounds, including 1-(4-Methoxycinnamoyl)pyrrole, have been found to show antibacterial activities . This makes them potential candidates for the development of new antimicrobial agents.

Inhibition of Phosphatase and ATPase Activity

Compounds containing the pyrrole ring are known to inhibit phosphatase and ATPase activity . This suggests that 1-(4-Methoxycinnamoyl)pyrrole could be used in research related to these enzymes.

Mutasynthesis Applications

Researchers have employed a strategy on pyrrole-containing compound mutasynthesis using the pyrrole-containing calcimycin biosynthetic gene cluster . This suggests that 1-(4-Methoxycinnamoyl)pyrrole could potentially be used in similar mutasynthesis applications.

Biochemical Tool for Probing Cell Physiology

Calcimycin, a pyrrole-containing compound, is a widely used biochemical tool to probe cell physiology . Given the structural similarities, 1-(4-Methoxycinnamoyl)pyrrole could potentially be used in a similar manner.

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-pyrrol-1-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h2-11H,1H3/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFBQCQQOHSTKU-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxycinnamoyl)pyrrole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)

![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)

![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,10,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,12-dione](/img/structure/B137775.png)